N-(2H-indazol-3-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
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Overview
Description
Indazolam , belongs to the class of indazole derivatives. Its chemical structure features an indazole ring fused with an indole ring, and it exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Indazolam can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the carboxamide moiety can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the indazole nitrogen or the indole ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Indazolam finds applications in various fields:
Medicine: It exhibits anxiolytic and sedative properties, making it useful for treating anxiety disorders.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Biology: It may serve as a tool compound in studies related to GABA receptors.
Industry: Indazolam’s industrial applications include pharmaceutical synthesis and drug development.
Mechanism of Action
Targets: Indazolam primarily interacts with gamma-aminobutyric acid (GABA) receptors.
Pathways: It enhances GABAergic neurotransmission, leading to sedation and anxiolysis.
Comparison with Similar Compounds
Unique Features: Indazolam’s fused indazole-indole structure sets it apart from other anxiolytics.
Similar Compounds:
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-25-12-11-23-10-9-13-14(6-4-8-17(13)23)19(24)20-18-15-5-2-3-7-16(15)21-22-18/h2-10H,11-12H2,1H3,(H2,20,21,22,24) |
InChI Key |
OHDLQKZBTAISNS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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